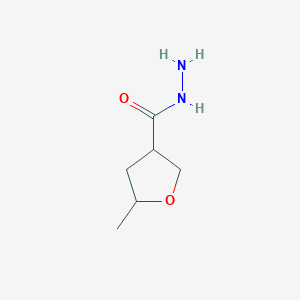

5-Methyloxolane-3-carbohydrazide

Description

5-Methyloxolane-3-carbohydrazide is a chemical compound with the molecular formula C6H12N2O2. It is a mixture of diastereomers and is known for its various applications in scientific research and industry . This compound is characterized by its unique structure, which includes an oxolane ring substituted with a methyl group and a carbohydrazide functional group.

Properties

IUPAC Name |

5-methyloxolane-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-4-2-5(3-10-4)6(9)8-7/h4-5H,2-3,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVNTKIBJXAKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CO1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Methyloxolane-3-carbohydrazide typically involves the reaction of dimethyl carbonate with hydrazine hydrate . The reaction conditions include controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and purification processes to obtain high-purity this compound.

Chemical Reactions Analysis

5-Methyloxolane-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the carbohydrazide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Methyloxolane-3-carbohydrazide has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Methyloxolane-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

5-Methyloxolane-3-carbohydrazide can be compared with similar compounds such as:

2-Methyloxolane: Known for its use as a sustainable solvent in green chemistry.

Carbohydrazide: A related compound with similar functional groups, used in various chemical and industrial applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Biological Activity

5-Methyloxolane-3-carbohydrazide (CAS No. 1599282-62-8) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications, supported by relevant data and case studies.

This compound is synthesized through various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions allow for the modification of the carbohydrazide group, which is crucial for its biological activity. The compound can be oxidized using agents like potassium permanganate and reduced with sodium borohydride or lithium aluminum hydride.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibition zones, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, suggesting a potent antimicrobial effect.

Anticancer Properties

The anticancer potential of this compound has been explored in vitro against several cancer cell lines. Notably, it showed cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 30 µM and 25 µM, respectively. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The carbohydrazide moiety can form hydrogen bonds with target proteins, influencing their conformation and activity. This interaction can lead to the modulation of signaling pathways associated with cell growth, apoptosis, and immune responses .

Data Table: Biological Activity Summary

| Biological Activity | Target Organisms/Cell Lines | Effect | MIC/IC50 Values |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition | 50 µg/mL |

| Antimicrobial | Bacillus subtilis | Inhibition | 200 µg/mL |

| Anticancer | MCF-7 (breast cancer) | Cytotoxicity | 30 µM |

| Anticancer | A549 (lung cancer) | Cytotoxicity | 25 µM |

Case Studies

-

Antimicrobial Efficacy Study :

A recent study evaluated the antimicrobial properties of various derivatives of carbohydrazides, including this compound. The results indicated that modifications to the carbohydrazide structure significantly enhanced antimicrobial potency against resistant strains of bacteria. -

Cancer Cell Line Study :

In a controlled laboratory setting, researchers treated MCF-7 and A549 cell lines with varying concentrations of this compound. The study found that higher concentrations led to increased rates of apoptosis as observed through flow cytometry analysis, confirming its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.